molecular formula C18H14N6O10 B15044201 1,4-Bis(3,5-dinitrobenzoyl)piperazine

1,4-Bis(3,5-dinitrobenzoyl)piperazine

Cat. No.: B15044201
M. Wt: 474.3 g/mol
InChI Key: KMWYWCKPLAQJCD-UHFFFAOYSA-N
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Description

1,4-Bis(3,5-dinitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H14N6O10 and a molecular weight of 474.346 g/mol . This compound is characterized by the presence of two 3,5-dinitrobenzoyl groups attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,5-dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,5-dinitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 1,4-Bis(3,5-diaminobenzoyl)piperazine.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1,4-Bis(3,5-dinitrobenzoyl)piperazine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(3,5-dinitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins. The piperazine ring provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3,5-dinitrobenzoyl)piperazine is unique due to the presence of two 3,5-dinitrobenzoyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C18H14N6O10

Molecular Weight

474.3 g/mol

IUPAC Name

[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C18H14N6O10/c25-17(11-5-13(21(27)28)9-14(6-11)22(29)30)19-1-2-20(4-3-19)18(26)12-7-15(23(31)32)10-16(8-12)24(33)34/h5-10H,1-4H2

InChI Key

KMWYWCKPLAQJCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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